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Compound of Interest

Compound Name: UPSEM792 hydrochloride

Cat. No.: B2678845

These application notes provide detailed protocols for researchers, scientists, and drug
development professionals on the use of viral vector strategies for the expression of the
chemogenetic receptor PSAM4-GIlyR and its subsequent activation by the potent and selective
agonist uPSEM792 for neuronal silencing.

Introduction

Chemogenetics offers a powerful approach for the remote control of neuronal activity. The
PSAM4-GlyR (Pharmacologically Selective Actuator Module based on the Glycine Receptor) is
a chimeric ligand-gated ion channel designed for neuronal silencing.[1] It combines the ligand-
binding domain of a modified a7 nicotinic acetylcholine receptor with the chloride-conducting
pore of the glycine receptor.[1] This engineered receptor is insensitive to endogenous ligands
but can be potently activated by pharmacologically selective effector molecules (PSEMSs), such
as UPSEM792.[2][3] Activation of PSAM4-GIyR leads to an influx of chloride ions, resulting in
hyperpolarization or shunting inhibition of the neuron, effectively silencing its activity.[4]

This document outlines strategies for the delivery of the PSAM4-GlyR gene using adeno-
associated virus (AAV) and lentiviral vectors, along with protocols for in vitro and in vivo
activation with uPSEM792 and subsequent functional validation.

Data Presentation

Table 1: Properties of the PSAM4-GlyR Agonist uPSEM792
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Property Value Reference
Agonist UPSEM792 hydrochloride [5]

Target PSAM4-GIlyR [2]

Ki for PSAM4-GlyR 0.7 nM [21[3]

o >10,000-fold over a7-GlyR, a7-
Selectivity [3]
5HT3, and 5HT3-R

In Vitro Concentration 10 nM - 100 nM [6][7]
In Vivo Dosage (mouse, i.p.) 3 mg/kg [8]
Solubility Soluble to 100 mM in water [3]
Storage -20°C [3]

Table 2: Quantitative Effects of PSAM4-GlyR Activation by uPSEM792 in Neurons
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Concentration/

Parameter Effect Cell Type Reference
Dosage
D1-Medium
Inward Current -43.0 £10.1 pA 10 nM ] [7]
Spiny Neurons
D1-Medium
Inward Current -275.5+57.1pA 50nM ) [7]
Spiny Neurons
Membrane 6.4+2.0mV D1-Medium
: . 10 nM . [7]
Potential depolarization Spiny Neurons
Membrane 20.9£3.4 mV D1-Medium
. o 50 nM . [7]
Potential depolarization Spiny Neurons
Membrane 38.7+7.4nS Mouse Sensory
) 10 nM [6]
Conductance increase Neurons
Mouse Sensory
Rheobase Increased 10 nM [6]
Neurons
Mouse
Neuronal Firing Strongly silenced 3 mg/kg (i.p.) Hippocampal [8]

CA1 Neurons

Signaling Pathway and Experimental Workflow
Signaling Pathway

The activation of PSAM4-GlyR by uPSEM792 leads to a direct influx of chloride ions, resulting
in neuronal silencing.
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Caption: uPSEM792-mediated activation of PSAM4-GlyR and subsequent neuronal silencing.

Experimental Workflow
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A typical workflow for utilizing the PSAM4-GlyR/UPSEM792 system involves viral vector

production, delivery to the target cells, and functional validation.
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Caption: General experimental workflow for PSAM4-GlyR mediated neuronal silencing.
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Experimental Protocols
Protocol 1: AAV Production and Purification

This protocol is adapted for the production of high-titer AAV vectors suitable for in vivo use.
Materials:
e HEK293T cells

o AAV transfer plasmid containing PSAM4-GIlyR (e.g., AAV-SYN-PSAM4-GlyR-IRES-EGFP)[9]
[10]

e AAV helper plasmid (e.g., pDF6)

e AAV rep/cap plasmid (e.g., for AAV5 or AAV9 serotype)[9][10]

e Polyethylenimine (PEI)

« DMEM, FBS, and other cell culture reagents

* lodixanol

e Syringes and filters (0.45 pm)

» Ultracentrifuge and rotors

Procedure:

o Cell Culture: Culture HEK293T cells to 70-80% confluency in 15 cm dishes.[11]

o Transfection: Prepare a DNA-PEI mixture. For each 15 cm dish, use a total of 40 pg of
plasmid DNA (20 ug transfer, 10 ug helper, 10 pg rep/cap) and 120 pg of PEI.[11] Incubate
the mixture for 20 minutes at room temperature before adding to the cells.

e Harvest: After 72 hours, harvest the cells and the supernatant.

o Cell Lysis: Resuspend the cell pellet in lysis buffer and perform three freeze-thaw cycles to
release viral particles.[11]
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e Purification:

(¢]

Treat the lysate with a nuclease (e.g., Benzonase) to digest unpackaged DNA.

[¢]

Clarify the lysate by centrifugation.

[¢]

Perform an iodixanol gradient ultracentrifugation to purify the AAV particles.[9][11]

[e]

Collect the viral fraction and buffer exchange into a suitable formulation buffer (e.g., PBS
with 0.001% Pluronic F-68).

 Titer Determination: Determine the viral genome titer using gPCR. Titers of 21x10%3 vg/mL
are typically suitable for in vivo injections.[11]

Protocol 2: In Vivo Stereotaxic Injection of AAV

This protocol describes the stereotaxic injection of AAV-PSAM4-GIyR into the mouse brain.

Materials:

AAV-PSAM4-GIlyR vector

Anesthesia (e.g., isoflurane or ketamine/xylazine)

Stereotaxic apparatus

Microinjection pump and syringe (e.g., Hamilton syringe)

Surgical tools
Procedure:

e Anesthesia and Preparation: Anesthetize the mouse and place it in the stereotaxic frame.[12]
Shave the scalp and clean with an antiseptic solution. Apply eye ointment to prevent corneal
drying.

e Incision: Make a midline incision to expose the skull.
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» Craniotomy: Identify the target coordinates using a stereotaxic atlas. Drill a small burr hole
over the target injection site.[13]

« Injection: Lower the injection needle to the desired depth.[13] Infuse the AAV vector at a slow
rate (e.g., 100 nL/min) to a total volume of 200-500 nL.

e Post-injection: Slowly retract the needle and suture the incision. Monitor the animal until it
recovers from anesthesia. Allow 2-4 weeks for transgene expression before subsequent
experiments.

Protocol 3: In Vitro Transduction of Primary Neurons
with Lentivirus

This protocol details the transduction of cultured primary neurons with lentiviral vectors
expressing PSAM4-GlyR.

Materials:

o Lentiviral particles containing PSAM4-GlyR
e Primary neuronal culture

e Lenti-X concentrator (optional)

Procedure:

¢ Lentivirus Production: Produce lentivirus in HEK293T cells by co-transfecting the transfer
plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).[2]
[14]

» Concentration: Harvest the supernatant containing viral particles and concentrate using a
Lenti-X concentrator or ultracentrifugation.[14]

e Transduction: Add the concentrated lentivirus to the primary neuronal culture at a desired
multiplicity of infection (MOI).
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» Expression: Allow 5-7 days for robust expression of PSAM4-GlyR before performing
functional assays.

Protocol 4: In Vitro Activation and Electrophysiological
Recording

This protocol describes the activation of PSAM4-GIlyR in cultured neurons and the assessment
of neuronal silencing using patch-clamp electrophysiology.

Materials:

PSAM4-GlyR expressing neurons

uPSEM792 stock solution

Patch-clamp rig with amplifier and data acquisition system

Artificial cerebrospinal fluid (aCSF)

Intracellular solution
Procedure:
o Preparation: Prepare a stock solution of uPSEM792 in water or DMSO.[3]

¢ Recording: Obtain a whole-cell patch-clamp recording from a PSAM4-GlyR expressing
neuron.

o Baseline: Record baseline neuronal activity, including resting membrane potential, input
resistance, and firing response to current injections.

o Activation: Perfuse the bath with aCSF containing uPSEM792 (e.g., 10-100 nM).[6][7]

o Post-Activation Recording: Record the changes in membrane potential, input resistance, and
firing properties. A successful silencing will be indicated by hyperpolarization (or
depolarization block), a decrease in input resistance, and an increase in the current required
to elicit an action potential (rheobase).[6]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.protocols.io/view/aav-injection-and-tissue-preparation-14egn6wkql5d/v1
https://pmc.ncbi.nlm.nih.gov/articles/PMC7615191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8024007/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7615191/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2678845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol 5: In Vivo Activation and Calcium Imaging

This protocol outlines the in vivo activation of PSAM4-GlyR and the monitoring of neuronal

activity using two-photon calcium imaging.

Materials:

Mouse expressing PSAM4-GIyR in the target neurons and a genetically encoded calcium
indicator (e.g., GCaMP)

UPSEM792
Two-photon microscope

Head-fixation apparatus

Procedure:

Animal Preparation: Anesthetize the mouse and perform a craniotomy over the region of
interest. Implant a cranial window for optical access.

Baseline Imaging: After recovery, head-fix the awake mouse and perform two-photon
imaging to record baseline calcium transients in the PSAM4-GlyR expressing neurons.

uPSEM792 Administration: Administer uPSEM792 systemically (e.g., 3 mg/kg, i.p.).[8]

Post-Administration Imaging: Record calcium transients following uPSEM792 administration.
A significant reduction in the frequency and amplitude of calcium transients indicates
successful neuronal silencing.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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